methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate
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Overview
Description
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to a diazene group, which is further esterified with a methyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Diazotization: The 6-bromonaphthalene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with methyl carbamate under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-(6-chloronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-fluoronaphthalen-2-yl)diazene-1-carboxylate
- Methyl (E)-2-(6-iodonaphthalen-2-yl)diazene-1-carboxylate
Uniqueness
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and pharmaceuticals.
Biological Activity
Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is a diazene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine substituent on the naphthalene ring, exhibits various properties that may be exploited in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrN2O2, with a molecular weight of 293.12 g/mol. It typically appears as an orange solid with a melting point between 93.4 °C and 94.8 °C . The presence of the diazene functional group (N=N) is significant as it can participate in various chemical reactions, enhancing the compound's reactivity and potential utility in organic synthesis.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance this activity by increasing the compound's lipophilicity and reactivity towards microbial enzymes.
- Anticancer Potential : The diazene moiety has been linked to anticancer activities in various studies. Compounds containing diazene groups have shown cytotoxic effects against several cancer cell lines, potentially through mechanisms involving DNA intercalation or reactive oxygen species generation .
Case Studies and Research Findings
- Synthesis and Reactivity : A study highlighted the synthesis of this compound through a multi-step process involving diazotization reactions. This method not only confirms the compound's formation but also opens pathways for creating derivatives with enhanced biological activities .
- Comparative Analysis : In a comparative study of structurally related compounds, this compound was evaluated alongside other naphthalene derivatives. The findings indicated that the brominated variant displayed superior reactivity in biological assays, suggesting that halogenation significantly influences biological efficacy .
- Mechanistic Studies : Research investigating the mechanism of action for similar diazene compounds revealed that they could induce apoptosis in cancer cells through oxidative stress pathways. This suggests that this compound may share similar mechanisms, warranting further investigation into its apoptotic effects .
Data Table: Biological Activity Comparison
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
This compound | Diazene group, Bromine at 6-position | Antimicrobial, Anticancer |
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate | Diazene group, No bromine | Moderate cytotoxicity |
Methyl (E)-2-(7-bromonaphthalen-2-yl)diazene-1-carboxylate | Diazene group, Bromine at 7-position | Enhanced reactivity but less studied |
Properties
Molecular Formula |
C12H9BrN2O2 |
---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
methyl N-(6-bromonaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)15-14-11-5-3-8-6-10(13)4-2-9(8)7-11/h2-7H,1H3 |
InChI Key |
SJSWKVULPSJIID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=NC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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